![molecular formula C6H6ClFN2O3 B14306337 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 114194-87-5](/img/structure/B14306337.png)
1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both fluorine and chlorine atoms in its structure imparts unique chemical properties that make it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Applications De Recherche Scientifique
1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide essential for DNA replication, thereby exerting its cytotoxic effects .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
1-[(Chloromethoxy)methyl]-2-(trifluoromethyl)benzene: Another compound with a chloromethoxy group and fluorine substitution, used in organic synthesis.
Uniqueness: 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to its dual halogen substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit thymidylate synthase and disrupt nucleic acid synthesis makes it a promising candidate for further research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
114194-87-5 |
|---|---|
Formule moléculaire |
C6H6ClFN2O3 |
Poids moléculaire |
208.57 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6ClFN2O3/c7-2-13-3-10-1-4(8)5(11)9-6(10)12/h1H,2-3H2,(H,9,11,12) |
Clé InChI |
XFLCWWGEYDNODG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1COCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
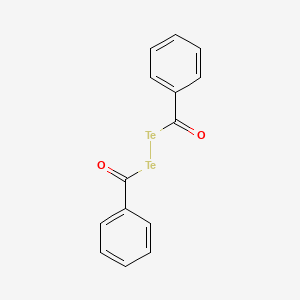
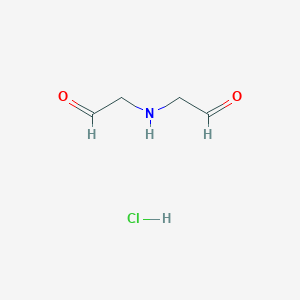
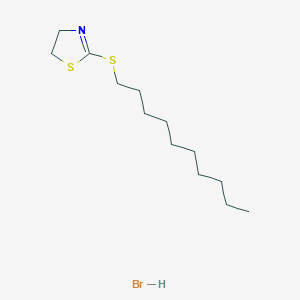
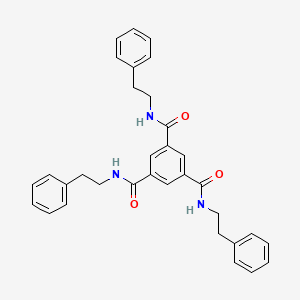
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
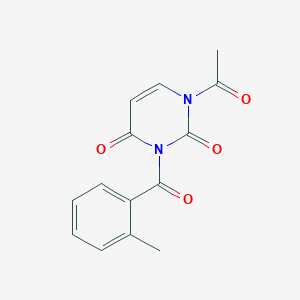
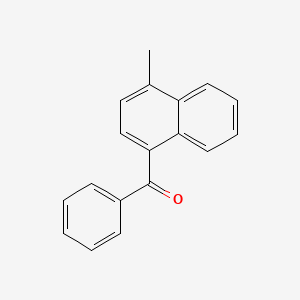
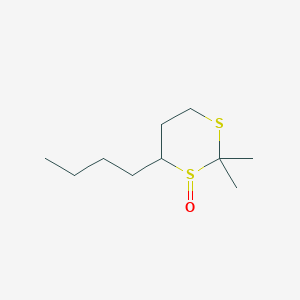
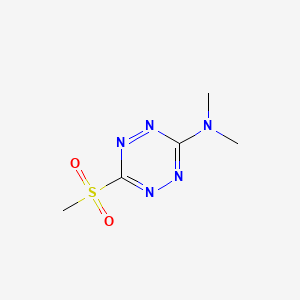
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
